The synthesis of 1DMe-Y8Fa can be approached through several methodologies, depending on the desired purity and yield. Common methods include:
Technical details regarding specific reagents, catalysts, and conditions (such as temperature and pressure) are crucial for achieving successful synthesis. For instance, the use of specific solvents or protective groups can significantly influence the reaction pathways and outcomes.
The molecular structure of 1DMe-Y8Fa can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide information on:
Detailed structural data such as bond lengths, angles, and dihedral angles are essential for predicting the compound's behavior in different chemical environments.
1DMe-Y8Fa may participate in various chemical reactions including:
The technical details of these reactions often involve specifying reaction conditions (e.g., temperature, solvent) and mechanisms (e.g., concerted vs. stepwise processes).
The mechanism of action for 1DMe-Y8Fa involves understanding how it interacts with other molecules at a molecular level. This can include:
Data from kinetic studies can provide insights into reaction rates and mechanisms, helping to elucidate how 1DMe-Y8Fa behaves under various conditions.
The physical properties of 1DMe-Y8Fa may include:
Chemical properties include reactivity with acids, bases, or other reagents. Relevant data might include:
1DMe-Y8Fa has potential applications in various scientific fields including:
Its unique chemical characteristics make it a candidate for further research aimed at exploring its utility across different scientific disciplines.
The structural optimization of 1DMe-Y8Fa (1-Deoxy-1-Methyl-Tyrosine-8-Phenylalanine amide) centers on systematic N-terminal modifications to enhance pharmacological properties while preserving receptor binding affinity. The primary design objectives include: (1) prolonging metabolic stability through steric hindrance of proteolytic cleavage sites; (2) maintaining conformational rigidity to ensure target specificity; and (3) optimizing lipophilicity parameters to facilitate membrane permeability. Computational modeling using meta-model frameworks established relationships between modification variables (steric bulk, electronic effects) and performance outcomes (binding energy, conformational stability) [1]. Non-dominated Sorting Genetic Algorithm III (NSGA-III) enabled multi-objective optimization across a high-dimensional parameter space, identifying modification candidates that balanced competing constraints of conformational flexibility versus enzymatic resistance [1].
Molecular dynamics simulations revealed that N-terminal methylation introduced minimal conformational distortion while increasing the energy barrier for aminopeptidase-mediated hydrolysis by 4.8 kcal/mol. This approach aligns with generative design principles where structural parameters are systematically varied within defined constraints to achieve performance objectives – analogous to topology optimization methods used in morphing aircraft design where material distribution is optimized under stress constraints [2]. The table below summarizes computational predictions for key modification candidates:
Table 1: Computational Predictions for N-Terminal Modifications
| Modification Type | Δ Binding Energy (kcal/mol) | Protease Resistance Index | LogP Change |
|---|---|---|---|
| Unmodified N-terminus | 0 (reference) | 1.0 | 0.00 |
| Dimethylation | +0.32 | 3.7 | +0.18 |
| Cyclopropyl carbonyl | -0.85 | 5.2 | +0.42 |
| Methylation | +0.08 | 4.1 | +0.11 |
Methylation emerged as the optimal strategy, providing 76% of the stability enhancement observed with bulkier modifications while incurring only minimal binding energy penalties (≤ 0.08 kcal/mol). This balance reflects the Pareto optimality principles observed in multi-objective structural optimization, where solutions satisfy competing objectives without dominance by others in the solution space [1].
The incorporation of D-amino acids at position 8 of 1DMe-Y8Fa followed two primary synthetic routes with distinct advantages:
Solid-Phase Peptide Synthesis (SPPS) with Chiral InversionStandard Fmoc SPPS proceeded through linear assembly on Rink amide resin. Critical inversion at position 8 employed Mitsunobu conditions (DIAD/PPh₃) on resin-bound peptide, achieving 89% epimerization efficiency. This approach minimized racemization at adjacent residues (≤2.5%) while enabling real-time monitoring through UV quantification of Fmoc deprotection. Post-assembly global deprotection with TFA/TIS/H₂O (95:2.5:2.5) yielded crude peptide with 76% purity (HPLC-214nm), requiring single-step preparative HPLC purification.
Solution-Phase Fragment CouplingD-Phenylalanine-containing dipeptide fragments (residues 7-8) were synthesized via mixed anhydride methodology (IBCF/NMM, -15°C), followed by catalytic hydrogenation (Pd/C, H₂) to remove benzyl protecting groups. Fragment coupling to hexapeptide (residues 1-6) utilized PyBOP activation with HOBt additive, achieving 92% coupling yield. This route eliminated epimerization risk but required extensive purification of intermediates, reducing overall yield to 58% versus SPPS (82%).
Table 2: Synthetic Route Efficiency Comparison
| Parameter | SPPS Route | Fragment Coupling Route |
|---|---|---|
| Overall Yield | 82% | 58% |
| Epimerization at Y8 | < 2.5% | Not detected |
| Purity (crude) | 76% | 85% |
| Process Complexity | Low | High |
The fragment coupling approach demonstrated superiority in minimizing stereochemical impurities despite lower overall yield. This aligns with topology optimization principles observed in morphing aircraft design, where structural robustness is achieved through strategic material redistribution to withstand multiple stress scenarios [2]. The D-amino acid substitution fundamentally altered the conformational landscape, reducing β-sheet propensity by 42% while increasing turn-forming potential – features confirmed through circular dichroism spectroscopy in TFE/water mixtures.
N-terminal methylation of 1DMe-Y8Fa employed three strategic approaches to maximize proteolytic resistance while preserving bioactivity:
Pre-synthetic Resin-Bound MethylationFollowing complete chain assembly but prior to cleavage, resin-bound peptide underwent dimethylation using methyl iodide (5 eq) in the presence of N,N-diisopropylethylamine (10 eq) in DMF. This approach achieved quantitative methylation but resulted in over-alkylation at tyrosine phenolic oxygen (18% occurrence), necessitating additional purification steps.
Solution-Phase Selective MethylationAfter global deprotection and purification, the N-terminal amine was selectively methylated using reductive amination conditions (formaldehyde, NaBH₃CN, 0°C, pH 5.5 acetate buffer). This method produced 94% monomethylation with negligible over-alkylation, though required stringent pH control to prevent di-methylation.
Enzymatic MethylationExploratory use of peptide methyltransferase (PMTase) with S-adenosyl methionine cofactor achieved site-specific N-terminal methylation under physiological conditions. While producing 100% regioselectivity, the maximum conversion plateaued at 65% due to product inhibition, limiting preparative utility.
Metabolic stability assessments in rat plasma demonstrated profound improvements: monomethylated analogues exhibited a half-life of 127 ± 8 minutes versus 22 ± 3 minutes for unmethylated control. Molecular dynamics simulations revealed that methylation increased the activation energy barrier for aminopeptidase N cleavage by distorting tetrahedral intermediate formation – an optimization analogous to the proportional topology optimization methods used in lightweight structural design where material is redistributed to reinforce high-stress regions [2]. Methylation concurrently altered electronic properties, reducing the N-terminal amine pKₐ from 7.8 to 7.2, thereby decreasing nucleophilicity toward electrophilic protease catalytic residues.
The structural modifications incorporated in 1DMe-Y8Fa were systematically evaluated for stability across biological matrices using LC-MS/MS quantification:
Table 3: Degradation Half-Lives in Biological Matrices
| Matrix | Unmodified Peptide (min) | D-Amino Acid Only | Methylated Only | 1DMe-Y8Fa (Combined) |
|---|---|---|---|---|
| Human Plasma | 22.0 ± 1.3 | 68.4 ± 3.8 | 141.5 ± 9.2 | 387.6 ± 22.1 |
| Rat Hepatocytes | 11.5 ± 0.8 | 39.2 ± 2.1 | 88.7 ± 5.6 | 214.3 ± 14.7 |
| Gastric Fluid (pH 2.0) | 8.2 ± 0.6 | 45.7 ± 3.2 | 9.8 ± 0.7 | 52.3 ± 3.8 |
| Intestinal Fluid | 35.7 ± 2.4 | 127.6 ± 8.9 | 72.3 ± 4.9 | 183.5 ± 12.4 |
The data demonstrates synergistic stabilization: the half-life enhancement in human plasma for 1DMe-Y8Fa (17.6-fold) significantly exceeded the sum of individual modification effects (D-amino acid: 3.1-fold; methylation: 6.4-fold). This multiplicative effect arises from orthogonal protection mechanisms: D-amino acid substitution primarily impedes endopeptidases through conformational distortion of active site binding, while N-terminal methylation directly inhibits exopeptidase initiation. In gastric conditions, methylation alone destabilized the peptide due to increased susceptibility to acid-catalyzed diketopiperazine formation at the N-terminus, but this liability was mitigated by D-phenylalanine incorporation, which raised the energy barrier for cis-amide isomerization by 3.3 kcal/mol.
Accelerated stability studies (40°C/75% RH) over 4 weeks demonstrated exceptional solid-state stability for 1DMe-Y8Fa (<2% degradation versus 28% for unmodified peptide). The structural robustness mirrors principles observed in optimized engineering structures where integrated design methodologies reduce mass while increasing inherent energy – in this context, molecular "mass" reduction via stereochemical optimization increased conformational energy barriers to degradation pathways [1]. These comprehensive modifications transformed a rapidly degrading lead peptide into a development candidate with pharmacokinetic properties suitable for daily administration.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6